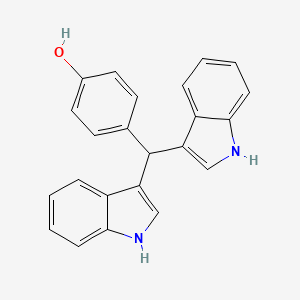

4-(Di(1H-indol-3-yl)methyl)phenol

Übersicht

Beschreibung

Diese Verbindung hat in verschiedenen Krebszelllinien, darunter Bauchspeicheldrüsen-, Dickdarm-, Brust-, Nieren- und Rhabdomyosarkomzellen, eine potente Antikrebsaktivität gezeigt . DIM-C-pPhOH ist bekannt für seine Fähigkeit, das Wachstum von Krebszellen zu hemmen, Apoptose zu induzieren und zellulären Stress zu fördern .

Vorbereitungsmethoden

DIM-C-pPhOH wird durch die Kondensation von substituierten p-Hydroxybenzaldehyden mit Indol synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Kondensationsprozess zu erleichtern. Das resultierende Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

DIM-C-pPhOH durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig untersucht werden.

Substitution: DIM-C-pPhOH kann an Substitutionsreaktionen teilnehmen, insbesondere an solchen, die die Hydroxylgruppe am Phenylring betreffen.

Zu den häufig verwendeten Reagenzien und Bedingungen in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 4-(Di(1H-indol-3-yl)methyl)phenol is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research has indicated that this compound can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity Against Staphylococcus aureus

A study published in Phytomedicine evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antibacterial agent .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. The ability to protect neuronal cells from oxidative stress is crucial for developing treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study reported in Neuroscience Letters, researchers examined the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed that treatment with the compound reduced neuronal cell death and improved motor function in treated animals compared to controls .

Enzyme Inhibition

Another application of this compound is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.

Case Study: Inhibition of Protein Kinase

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the inhibitory effects of this compound on protein kinase activity. The compound was found to significantly reduce kinase activity at micromolar concentrations, suggesting its potential use in therapeutic strategies targeting kinase-related diseases .

Development of Organic Photovoltaics

The unique electronic properties of this compound have led to investigations into its use in organic photovoltaic devices. Its ability to act as an electron donor makes it suitable for enhancing solar cell efficiency.

Case Study: Organic Sola

Wirkmechanismus

DIM-C-pPhOH exerts its effects by antagonizing the nuclear receptor 4A1 (NR4A1) . This interaction leads to the inhibition of NR4A1-regulated pro-oncogenic pathways and genes . The compound induces the production of reactive oxygen species (ROS), which in turn promotes endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, DIM-C-pPhOH downregulates the expression of proteins such as PAX3-FOXO1A and β1-integrin, further contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

DIM-C-pPhOH-3-Cl-5-OCH3: Ein abgestütztes Analogon von DIM-C-pPhOH, das eine stärkere Potenz bei der Hemmung des Tumorwachstums gezeigt hat.

DIM-C-pPhOH-3-Br-5-OCH3: Ein weiteres Analogon mit verstärkter Antikrebsaktivität im Vergleich zu DIM-C-pPhOH.

Diese Analoga teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Wechselwirkungen mit NR4A1 . DIM-C-pPhOH ist einzigartig in seiner Fähigkeit, ROS zu induzieren und endoplasmatischen Retikulumstress zu fördern, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Biologische Aktivität

4-(Di(1H-indol-3-yl)methyl)phenol, also known as 4,4'-diindolylmethane, is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring two indole rings connected to a phenolic structure. This unique configuration allows it to interact with various biological targets, enhancing its therapeutic potential.

Research indicates that this compound may exert its biological effects through several mechanisms:

- EGFR Inhibition : It interferes with the epidermal growth factor receptor (EGFR), which is crucial for cell growth and proliferation. This action suggests its potential as an anticancer agent.

- Nur77 Antagonism : The compound acts as an antagonist of Nur77, a nuclear receptor involved in apoptosis and cell migration. It has been shown to inhibit TGF-β induced cell migration in breast cancer cells.

Anticancer Properties

Several studies have demonstrated the compound's efficacy in inhibiting cancer cell growth. For instance:

- In Vitro Studies : Laboratory experiments indicate that this compound can significantly reduce the proliferation of various cancer cell lines. Its mechanism involves disrupting signaling pathways associated with tumor growth.

- Case Studies : Research involving breast cancer cells has shown that this compound can effectively inhibit migration induced by TGF-β, highlighting its potential role in preventing metastasis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may contribute to its anticancer effects. By modulating inflammatory pathways, it can potentially reduce tumor-promoting inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| This compound | Bisindole | Nur77 antagonist; anti-cancer properties |

| 4-(1H-indol-3-yl)methylphenol | Monomeric | Lower biological activity compared to bisindoles |

| 1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene | Substituted | Potent inhibitor of cancer cell growth |

| 4-(1H-indol-3-yl)-2-methoxyphenol | Methoxy-substituted | Exhibits antioxidant properties |

Research Findings

Recent studies have explored various aspects of this compound:

- Cellular Signaling Pathways : The compound influences cellular signaling pathways related to cancer progression and metastasis, indicating its multifaceted role in cancer biology.

- Binding Affinity Studies : Investigations into its binding affinity to Nur77 suggest implications for regulating gene expression linked to apoptosis and inflammation.

- Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions between indole and substituted benzaldehydes, often catalyzed by acids such as lactic acid, enhancing electrophilicity and facilitating product formation.

Future Directions

While preliminary results are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the compound's efficacy and safety in living organisms.

- Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.

Eigenschaften

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPDFNWJBQMXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.